3-Tert-butoxy-5-isopropoxyphenol
Description
3-Tert-butoxy-5-isopropoxyphenol is a phenolic compound featuring two distinct alkoxy substituents: a tert-butoxy group at the 3-position and an isopropoxy group at the 5-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced steric hindrance and altered electronic effects compared to simpler phenol derivatives. Such compounds are often employed as intermediates in organic synthesis, stabilizers in polymer chemistry, or antioxidants in industrial applications due to their ability to scavenge free radicals.
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-11-6-10(14)7-12(8-11)16-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
ITJAAKPMMQXRII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-isopropoxyphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 3-hydroxy-5-isopropoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenol ring .
Scientific Research Applications
3-Tert-butoxy-5-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors. The tert-butoxy and isopropoxy groups may influence the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-tert-butoxy-5-isopropoxyphenol, we compare it with structurally and functionally related phenolic derivatives. Key parameters include molecular weight, solubility, thermal stability, and reactivity.
Table 1: Comparative Analysis of Alkoxy-Substituted Phenols
Key Findings
Steric Effects: The tert-butoxy group in this compound introduces significant steric bulk compared to smaller substituents (e.g., methoxy or hydroxyl groups). This reduces reactivity in electrophilic substitution reactions but enhances stability against oxidative degradation. In contrast, 3,5-di-tert-butylphenol exhibits even greater steric hindrance, making it a preferred ligand in transition-metal catalysis but less soluble in polar solvents.
Electronic Effects: The electron-donating isopropoxy group at the 5-position increases the electron density of the aromatic ring, improving antioxidant activity compared to non-alkoxy-substituted phenols. However, 3-isopropoxy-5-methoxyphenol demonstrates higher solubility in organic solvents due to its smaller substituents, favoring its use in liquid-phase reactions.
Thermal Stability: Alkoxy-substituted phenols generally exhibit higher thermal stability than unsubstituted phenol. This compound’s stability (~200°C decomposition threshold, predicted) is intermediate between 3,5-di-tert-butylphenol (>250°C) and 4-tert-butoxyphenol (~180°C).
Applications: While 3,5-di-tert-butylphenol is widely used in catalytic systems (e.g., palladium complexes), this compound’s balanced steric and electronic profile makes it suitable for specialized polymer stabilization and niche pharmaceutical syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
